molecular formula C12H11ClN4 B1415246 5-Amino-1-(3-chloro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile CAS No. 2197063-28-6

5-Amino-1-(3-chloro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Cat. No.: B1415246
CAS No.: 2197063-28-6
M. Wt: 246.69 g/mol
InChI Key: LEFMFTSTPDECME-UHFFFAOYSA-N
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Description

5-Amino-1-(3-chloro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C12H11ClN4 and its molecular weight is 246.69 g/mol. The purity is usually 95%.
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Biological Activity

5-Amino-1-(3-chloro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile, a heterocyclic compound with the molecular formula C12H11ClN4C_{12}H_{11}ClN_{4} and a molecular weight of 246.69 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of the aminopyrazole class, which has been studied for various therapeutic applications, including anticancer and anti-inflammatory properties.

Chemical Structure and Properties

The structure of this compound features a pyrazole ring substituted with an amino group, a chloro group, and a methyl group. The presence of these substituents is crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₂H₁₁ClN₄
Molecular Weight246.69 g/mol
CAS Number2197063-28-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may inhibit specific enzymes or receptors, modulating their activity through binding interactions. For instance, studies indicate that aminopyrazoles can act as inhibitors of tubulin polymerization, which is essential for cell division and growth in cancer cells .

Biological Activity

Research has highlighted several biological activities associated with this compound:

Anticancer Activity

In vitro studies have demonstrated that compounds within the aminopyrazole class exhibit significant anticancer properties. For example:

  • IC50 Values : The compound showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects .
  • Mechanism : It was found to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase .

Anti-inflammatory Activity

Additionally, this compound has been explored for its anti-inflammatory potential:

  • Cytokine Inhibition : It has been reported to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in LPS-induced models .
  • Neuroprotection : Some derivatives have shown promise in reducing oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative diseases .

Case Studies

Several studies have explored the biological effects of related compounds:

  • Study on Anticancer Properties : A derivative of aminopyrazole was tested against HepG2 (liver cancer) and HeLa (cervical cancer) cells, showing significant inhibition without affecting normal fibroblast cells .
  • Inflammation Models : Research demonstrated that certain aminopyrazoles could reduce microglial activation and astrocyte proliferation in animal models of inflammation .

Properties

IUPAC Name

5-amino-1-(3-chloro-2-methylphenyl)-3-methylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4/c1-7-10(13)4-3-5-11(7)17-12(15)9(6-14)8(2)16-17/h3-5H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFMFTSTPDECME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C(=C(C(=N2)C)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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